molecular formula C10H10O3 B2779905 Methyl 5-formyl-2-methylbenzoate CAS No. 675148-96-6

Methyl 5-formyl-2-methylbenzoate

Cat. No. B2779905
CAS RN: 675148-96-6
M. Wt: 178.187
InChI Key: MIIQLLBCEKFYBZ-UHFFFAOYSA-N
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Description

“Methyl 5-formyl-2-methylbenzoate” is a chemical compound with the CAS Number: 675148-96-6 . It has a molecular weight of 178.19 and its IUPAC name is methyl 5-formyl-2-methylbenzoate . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

“Methyl 5-formyl-2-methylbenzoate” is a solid compound . Its molecular formula is C10H10O3 and it has a molecular weight of 178.19 . The InChI key for this compound is MIIQLLBCEKFYBZ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 5-formyl-2-methylbenzoate is involved in various synthesis and chemical reactions. For instance, it has been used in the large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer. This synthesis involves a six-step process, starting with commercially available compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997). Additionally, reactions of 5-hydroxybenzo[b]thiophen and its derivatives, including formylation, nitration, and bromination, are notable applications. Such reactions lead to high-yield products like 9-methylthieno[3,2-f][1]benzopyran-7-one, indicating the compound's significance in organic synthesis (Chakrabarti, Chapman, & Clarke, 1969).

Pharmaceutical and Biological Applications

Methyl 5-formyl-2-methylbenzoate derivatives have been explored for their potential in pharmaceutical and biological applications. Notably, the synthesis of Schiff-base ligands from 3-Formyl-2-hydroxy-5-methylbenzoic acid and diamines, suggests its use in developing complexes with potential biological activity (Qing-xia, 2006). Similarly, derivatives synthesized for antiproliferative activity against human tumor cell lines highlight the compound's relevance in cancer research (Kumar et al., 2016).

Environmental and Analytical Chemistry

In environmental chemistry, research on the anaerobic degradation of 4-methylbenzoate, a structurally related compound, offers insights into the microbial metabolism of aromatic compounds in the environment (Lahme et al., 2012). Analytical methods like high-performance liquid chromatography (HPLC) have been developed to determine related compounds like Methyl-5-benzoyl-2-benzimidazole carbamate and its degradation products in pharmaceutical forms, showcasing the compound's importance in pharmaceutical analysis (Al-Kurdi et al., 1999).

properties

IUPAC Name

methyl 5-formyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQLLBCEKFYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-2-methylbenzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 377 mg of methyl 5-(hydroxymethyl)-2-methylbenzoate and 0.8 mL (9.17 mmol) of oxalyl chloride in 20 mL of CH2Cl2 was cooled to −78° C. To this solution was added 1.1 mL (15.5 mmol) of DMSO dropwise, and after stirring for 10 min., 3.2 mL of Et3N was added and stirring was continued at −78° C. for 10 min. The dry ice-acetone bath was removed, and the mixture was allowed to warm to r.t. and after 2 h, 30 mL of sat. NH4Cl solution was added. The organic layer was washed with 25 mL of brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (10% EtOAc/hexanes) provided 268 mg of methyl 5-formyl-2-methylbenzoate as a red liquid in 71% yield with some impurity.
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377 mg
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0.8 mL
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20 mL
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1.1 mL
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3.2 mL
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Synthesis routes and methods III

Procedure details

A mixture of methyl 5-formyl-2-{[(trifluoromethyl)sulfonyl]oxy}benzoate (4.88 g), tetramethyltin (10.8 g), tetrakis(triphenylphosphine)palladium (1.85 g) and toluene (150 mL) was heated under reflux for 20 hrs. The reaction mixture was concentrated, and the residue was subjected to silica gel column chromatography to give methyl 5-formyl-2-methylbenzoate as colorless crystals (2.31 g, yield 83%) from a fraction eluted with ethyl acetate-hexane (1:8, v/v). Recrystallization from diethyl ether-hexane gave colorless prism crystals. melting point: 60-61° C.
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4.88 g
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10.8 g
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1.85 g
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150 mL
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